8-Methoxy Loxapine
Overview
Description
Preparation Methods
The synthesis of 8-Methoxy Loxapine involves several steps, starting from the parent compound Loxapine. The synthetic route typically includes:
Step 1: Chlorination of the parent compound to introduce the chlorine atom at the desired position.
Step 2: Methoxylation to introduce the methoxy group.
Step 3: Piperazine ring formation through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
8-Methoxy Loxapine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzoxazepines .
Scientific Research Applications
8-Methoxy Loxapine has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: It is used in the development of new antipsychotic drugs and in pharmacokinetic studies.
Industry: The compound is essential for the commercial production of Loxapine and its derivatives.
Mechanism of Action
The mechanism of action of 8-Methoxy Loxapine is similar to that of Loxapine. It acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, the compound exerts tranquilizing effects, leading to the suppression of aggression and calming effects . The exact molecular targets include the dopamine D2 receptor and the serotonin 5-HT2 receptor .
Comparison with Similar Compounds
8-Methoxy Loxapine is compared with other similar compounds such as:
Loxapine: The parent compound, used as an antipsychotic agent.
Clozapine: Another antipsychotic with a similar structure but different pharmacological profile.
Olanzapine: A newer antipsychotic with a similar mechanism of action but fewer side effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable reference material in analytical applications .
Properties
IUPAC Name |
8-chloro-3-methoxy-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-22-7-9-23(10-8-22)19-15-11-13(20)3-5-17(15)25-18-6-4-14(24-2)12-16(18)21-19/h3-6,11-12H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLHLYDQYOEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)OC)OC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338751 | |
Record name | 8-Methoxy Loxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70020-54-1 | |
Record name | 8-Methoxy Loxapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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